

Technical Support Center: Improving the Lightfastness of Acid Black 107 on Textiles

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Compound of Interest		
Compound Name:	Acid Black 107	
Cat. No.:	B1175314	Get Quote

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the lightfastness of **Acid Black 107** on textile substrates.

Frequently Asked Questions (FAQs)

Q1: What is Acid Black 107, and what is its expected lightfastness?

A1: **Acid Black 107** is a 1:2 pre-metallized acid dye, meaning it contains a metal atom (typically chromium or cobalt) complexed with two dye molecules.[1][2] This structure is inherently very stable and provides excellent lightfastness. For wool, the expected lightfastness rating is typically very high, often reaching 7-8 on the Blue Wool Scale, which indicates excellent resistance to fading.[3]

Q2: What is the primary mechanism behind the fading of acid dyes like **Acid Black 107**?

A2: The primary mechanism of dye fading is photochemical degradation. High-energy photons, particularly from UV radiation in sunlight, are absorbed by the dye's chromophore (the part of the molecule responsible for color).[4] This absorption can excite the dye molecule, leading to a series of reactions like photo-oxidation or photolysis, which destroy the chromophore's structure and result in a loss of color.[1] Metal-complex dyes like **Acid Black 107** have better resistance because the metal can absorb UV energy and dissipate it as heat.

Q3: Which textile fibers are most suitable for dyeing with Acid Black 107?



A3: **Acid Black 107** is primarily used for dyeing protein fibers like wool and silk, as well as synthetic polyamides like nylon.[3][5] These fibers contain basic amine groups (-NH2) that, under acidic conditions, become protonated (-NH3+). These positively charged sites form strong ionic bonds with the anionic dye molecules, leading to good dye uptake and fastness properties.[6]

Q4: How does the depth of the shade affect the lightfastness of **Acid Black 107**?

A4: The lightfastness of a dye is directly proportional to the depth of the shade.[4][7] Darker shades exhibit higher lightfastness because the dye molecules are more aggregated on the fiber. This aggregation reduces the surface area of the dye exposed to light and moisture per unit weight, thus lowering the probability of photo-oxidation.[8] Conversely, very light shades, where the dye is highly dispersed, will have a comparatively lower lightfastness rating.[7]

Q5: Can finishing agents applied after dyeing affect the lightfastness of **Acid Black 107**?

A5: Yes, subsequent finishing treatments can significantly impact lightfastness. While some agents are benign or even helpful, others can be detrimental. For instance, some cationic softeners and formaldehyde-containing cationic fixing agents can reduce the lightfastness of acid dyes.[4][7] It is crucial to select finishing agents that are compatible and do not negatively interact with the dye.

Troubleshooting Guide

Problem: The lightfastness rating of my **Acid Black 107** dyeing is lower than the expected 7-8.

Troubleshooting & Optimization

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Potential Cause	Recommended Action		
Improper Dyeing Process	Ensure the dyeing process parameters are optimized. For nylon, the pH should be controlled, often starting near neutral and gradually decreasing to a final pH of 2.25-3.75 to ensure good dye exhaustion.[9] For wool, a weakly acidic bath (pH 5-6) is recommended.[3] Inadequate temperature or time can lead to poor dye fixation. Ensure a thorough washing and soaping process post-dyeing to remove all unfixed or hydrolyzed dye, as this "floating color" has significantly lower lightfastness.[7][8]		
Incorrect Shade Depth	Very light shades will inherently have lower lightfastness than darker shades. If a high lightfastness rating is critical for a pale shade, consider using a dye specifically formulated for high lightfastness in pale depths or applying a UV protective finish.[8]		
Negative Interaction with Finishing Agents	If a cationic softener or fixing agent was used, it might be the cause of the reduced lightfastness. [7] Test the lightfastness of the dyed fabric before and after the finishing step to confirm. If the finisher is the cause, select an alternative, non-ionic softener or a fixing agent known to have minimal impact on lightfastness. [10]		
Substrate Issues	The type and quality of the textile substrate can play a role. Ensure the wool or nylon substrate was properly scoured and prepared before dyeing to remove any impurities that might interfere with dye uptake and fixation.[11]		



	Verify that the lightfastness test was conducted
	according to standard procedures, such as ISO
Incorrect Lightfastness Testing	105-B02. Ensure correct exposure conditions
	and proper use of Blue Wool standards for
	evaluation.

Problem: The shade of the fabric changed after applying a UV absorber.

Potential Cause	Recommended Action		
Inherent Color of UV Absorber	Some UV absorbers may have a slight inherent color that can affect the final shade of the textile, particularly on lighter colors. Screen potential UV absorbers for their colorlessness before application.[12]		
Incorrect Application pH or Temperature	The application conditions for the UV absorber can influence its final state on the fiber. Follow the manufacturer's recommended procedure for pH, temperature, and treatment time to ensure proper application without altering the fabric's shade.		
Interaction with Dye	In rare cases, a chemical interaction between the specific UV absorber and the dye molecule could lead to a shade change. It is always advisable to conduct a small-scale lab trial before proceeding with bulk production.		

Data Presentation

Table 1: Illustrative Lightfastness Ratings of Acid Black 107 on Wool/Nylon Textiles

This table provides typical and potential lightfastness ratings under various conditions. The "Control" represents a standard dyeing. As specific comparative data for **Acid Black 107** with aftertreatments is not readily available in literature, these values are illustrative based on established principles of dye chemistry and finishing.



Condition	Substrate	Shade Depth (% owf)	Aftertreatm ent	Illustrative Lightfastne ss (Blue Wool Scale)	Reference
Control	Wool	4.0	None	7-8	[3]
Lighter Shade	Wool	0.5	None	6-7	[7][8]
Cationic Softener	Wool	4.0	Cationic Softener	6	[7]
Improved	Wool	0.5	UV Absorber (Benzotriazol e type)	7	[13][14]
Control	Nylon	4.0	None	7	[11][15]
Improved	Nylon	4.0	Cationic Fixing Agent (Syntan type)	7 (Improved washfastness)	[16]

% owf = percent on weight of fiber

Experimental Protocols

Protocol 1: Standard Dyeing of Nylon or Wool with Acid Black 107

- Preparation: Scour the textile material to ensure it is free from oils, sizes, and other impurities.[11] Prepare a dyebath with a liquor ratio of 20:1 (20 parts water to 1 part fabric).
- Dyebath Setup:
 - For Wool: Add a leveling agent and adjust the pH to 5.0-6.0 using acetic acid or ammonium acetate.[3]
 - For Nylon: Start with a neutral pH (7.0-8.0).[3]
- Dyeing Procedure:



- Introduce the wetted fabric into the dyebath at 50-60°C.
- Run for 10 minutes, then add the pre-dissolved Acid Black 107 dye solution.
- Slowly raise the temperature to the boil (98-100°C) over 30-45 minutes. [6][17]
- Continue dyeing at the boil for 45-60 minutes.
- For Nylon (Exhaustion Step): After 30 minutes at the boil, gradually add acid (e.g., sulfamic acid or acetic acid) to lower the pH to 2.25-3.75 to ensure full exhaustion of the dye.[9]
- Rinsing and Soaping:
 - Cool the dyebath slowly to 70°C before draining.
 - Rinse the fabric thoroughly, first with warm water, then with cold water.
 - Perform a soaping wash at 60-70°C for 15 minutes with a non-ionic detergent to remove any unfixed surface dye.[8]
 - Rinse again and dry.

Protocol 2: Aftertreatment with a UV Absorber

This protocol is a general procedure for a benzotriazole or benzophenone-based UV absorber. Always consult the manufacturer's specific technical data sheet.

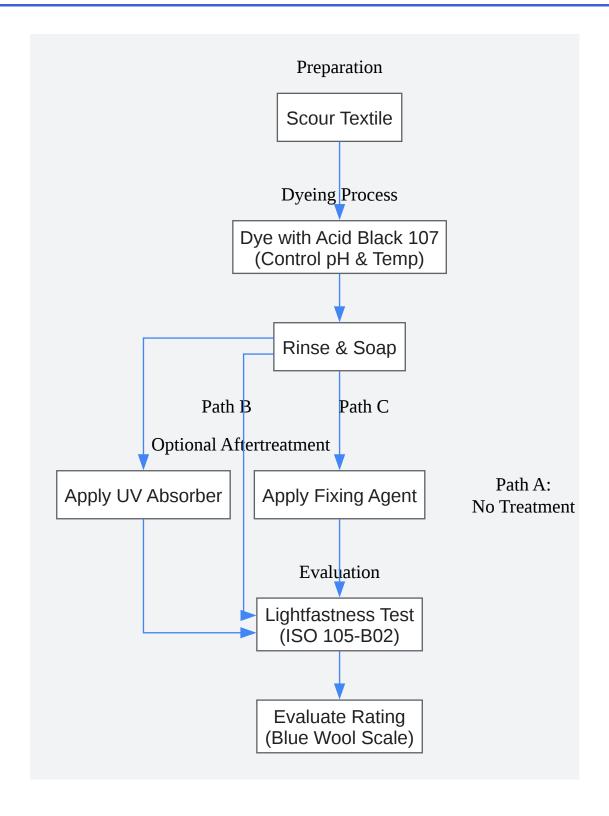
- Bath Preparation: Prepare a fresh bath at a 15:1 liquor ratio. Set the pH according to the manufacturer's recommendation (typically weakly acidic, pH 4.5-5.5).
- Application:
 - Introduce the dyed, rinsed, and still-wet fabric into the bath at 40°C.
 - Add 1.0-3.0% owf of the UV absorber formulation.
 - Raise the temperature to 100°C (for wool) or 120-130°C (for nylon, in a high-temperature machine) over 30 minutes.[18]



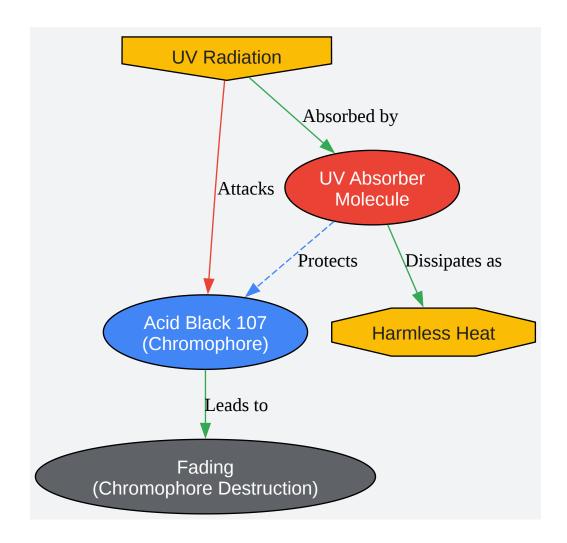
- Hold at this temperature for 30-45 minutes.
- Finishing:
 - o Cool the bath, rinse the fabric, and dry.

Visualizations

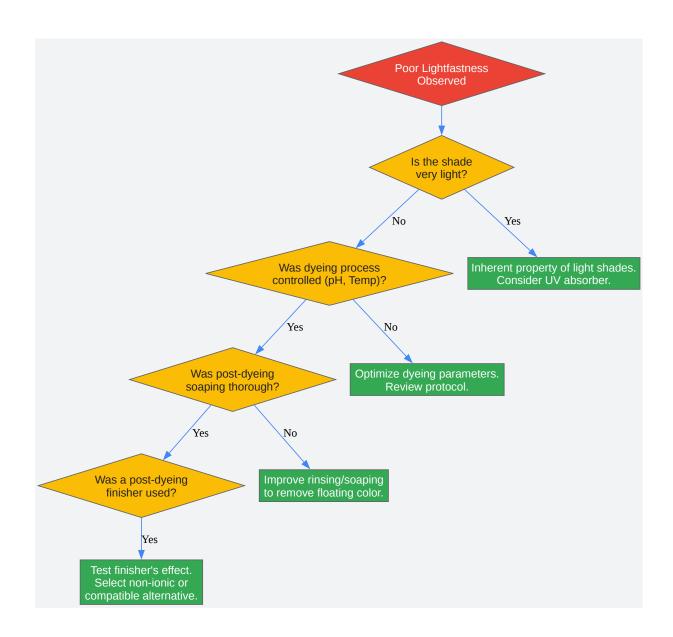












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